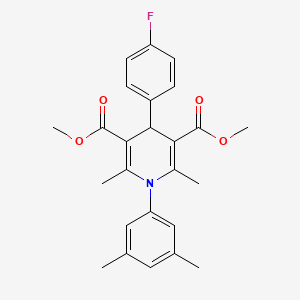![molecular formula C17H23N7O2 B11078641 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11078641.png)
1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide is a complex organic compound that features a tetrazole ring, an amide linkage, and a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Acetylation: The tetrazole derivative is then acetylated using acetic anhydride or acetyl chloride.
Amidation: The acetylated tetrazole is reacted with an amine, such as 2-methylphenylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Cyclohexanecarboxylation: Finally, the compound is cyclohexanecarboxylated using cyclohexanecarboxylic acid and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or tetrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or mechanical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide
- 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
Uniqueness
1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring and cyclohexane carboxamide moiety make it particularly interesting for various applications.
Eigenschaften
Molekularformel |
C17H23N7O2 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
1-[[2-(5-aminotetrazol-1-yl)acetyl]amino]-N-(2-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H23N7O2/c1-12-7-3-4-8-13(12)19-15(26)17(9-5-2-6-10-17)20-14(25)11-24-16(18)21-22-23-24/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,19,26)(H,20,25)(H2,18,21,23) |
InChI-Schlüssel |
VRLMGXDIUWZBKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)NC(=O)CN3C(=NN=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11078584.png)
![(1E)-1-methoxy-N-[3-(4-methylphenyl)oxadiazol-3-ium-5-yl]methanimidate](/img/structure/B11078589.png)
![(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(2-methoxyphenyl)methanone](/img/structure/B11078594.png)
![3-(4-Chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B11078598.png)
![11-(2-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11078606.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11078610.png)
![2-[(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11078620.png)
![2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B11078623.png)

![(6E)-2-(3,4-diethoxybenzyl)-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11078640.png)
![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-methoxybenzohydrazide](/img/structure/B11078642.png)
![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11078648.png)
![4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B11078652.png)
![3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11078657.png)
